![molecular formula C21H32N2O B14305192 N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide CAS No. 114043-40-2](/img/structure/B14305192.png)
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide is an organic compound with a complex structure that includes cyclohexyl, phenyl, and glycinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with benzyl chloride to form N-cyclohexylbenzylamine. This intermediate is then reacted with glycine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), palladium catalyst (Pd/C)
Substitution: Halogenated compounds (e.g., benzyl chloride), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-N’-phenyl-p-phenylenediamine
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide
Uniqueness
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide is unique due to its specific combination of cyclohexyl, phenyl, and glycinamide groups, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
114043-40-2 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-(cyclohexylamino)-N-[cyclohexyl(phenyl)methyl]acetamide |
InChI |
InChI=1S/C21H32N2O/c24-20(16-22-19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1,4-5,10-11,18-19,21-22H,2-3,6-9,12-16H2,(H,23,24) |
Clé InChI |
YKFKYDGGORYAKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CNC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
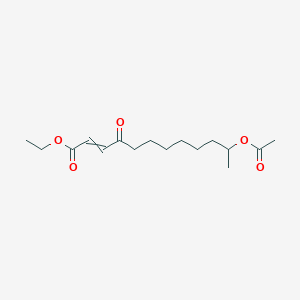
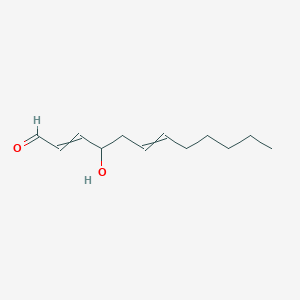
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
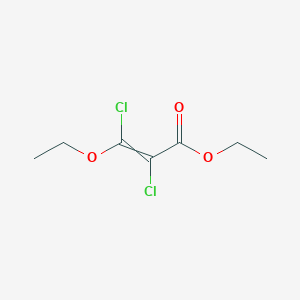
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
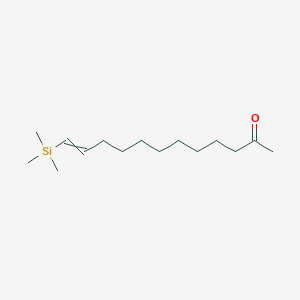
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
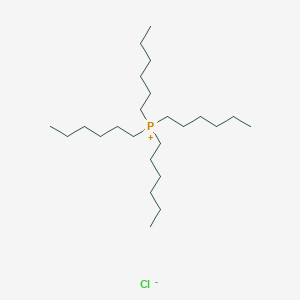
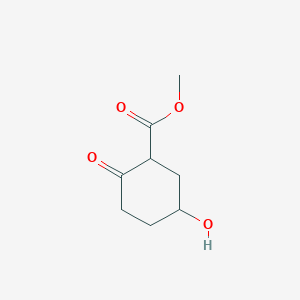

![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
